molecular formula C17H18N2O4S B5777327 N-(3-acetylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

N-(3-acetylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B5777327
M. Wt: 346.4 g/mol
InChI Key: FZDAJJUPHFBDFS-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of an acetyl group, a methyl group, and a phenylsulfonyl group attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide typically involves the reaction of 3-acetylphenylamine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with glycine methyl ester hydrochloride to form the final product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to antimicrobial or anti-inflammatory effects, depending on the target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
  • N-(3-acetylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide

Uniqueness

N-(3-acetylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an acetyl group, a methyl group, and a phenylsulfonyl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[benzenesulfonyl(methyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-13(20)14-7-6-8-15(11-14)18-17(21)12-19(2)24(22,23)16-9-4-3-5-10-16/h3-11H,12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDAJJUPHFBDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794376
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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